

Application Notes and Protocols for AM432 Sodium Administration in Preclinical Models

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Compound of Interest

Compound Name: AM432 sodium

Cat. No.: B15572914

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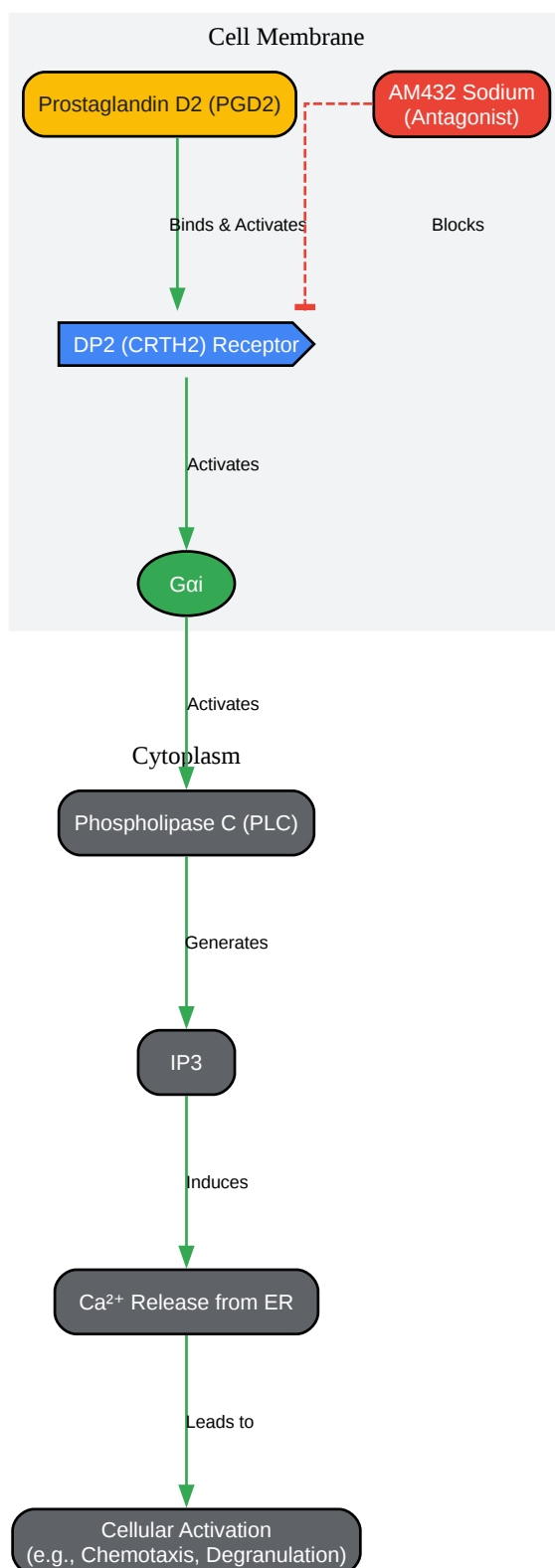
For Researchers, Scientists, and Drug Development Professionals

Introduction

AM432 sodium is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1] The antagonism of this G protein-coupled receptor has been investigated as a therapeutic strategy for inflammatory conditions, particularly those with a Th2-dominant profile such as asthma and allergic rhinitis. These application notes provide a summary of the preclinical data for AM432 and detailed protocols for its administration and evaluation in relevant animal models.

Mechanism of Action and Signaling Pathway

AM432 exerts its pharmacological effect by selectively blocking the DP2 receptor. PGD2, the natural ligand for this receptor, is a key mediator in type 2 inflammatory responses.[2] Upon binding to the DP2 receptor on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils, PGD2 initiates a signaling cascade through a G α i protein. This leads to downstream effects including calcium mobilization, chemotaxis, and cellular activation, contributing to the inflammatory response. By competitively inhibiting this interaction, AM432 can mitigate these pro-inflammatory signals.



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Figure 1. Simplified signaling pathway of the DP2 (CRTH2) receptor and the inhibitory action of AM432.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of AM432.

Table 1: In Vitro Potency of AM432

Assay	Species	IC50 (nM)	Notes
DP2 Receptor Binding	Human	6	In the absence of human serum
DP2 Receptor Binding	Human	31	In the presence of 0.2% human serum
Eosinophil Shape Change	Human	5	Whole blood assay
Data sourced from BioWorld (2011)[1]			

Table 2: Pharmacokinetic Parameters of AM432 in Dogs

Parameter	Oral Administration (2.5 mg/kg)	Intravenous Administration (2 mg/kg)
Cmax	30 µM	N/A
t1/2	6 hours	N/A
Clearance	N/A	0.5 mL/min/kg
AUC	87 h·µg/mL	N/A
Data sourced from BioWorld (2011)[1]		

Table 3: In Vivo Efficacy of AM432 in Mouse Models of Inflammation

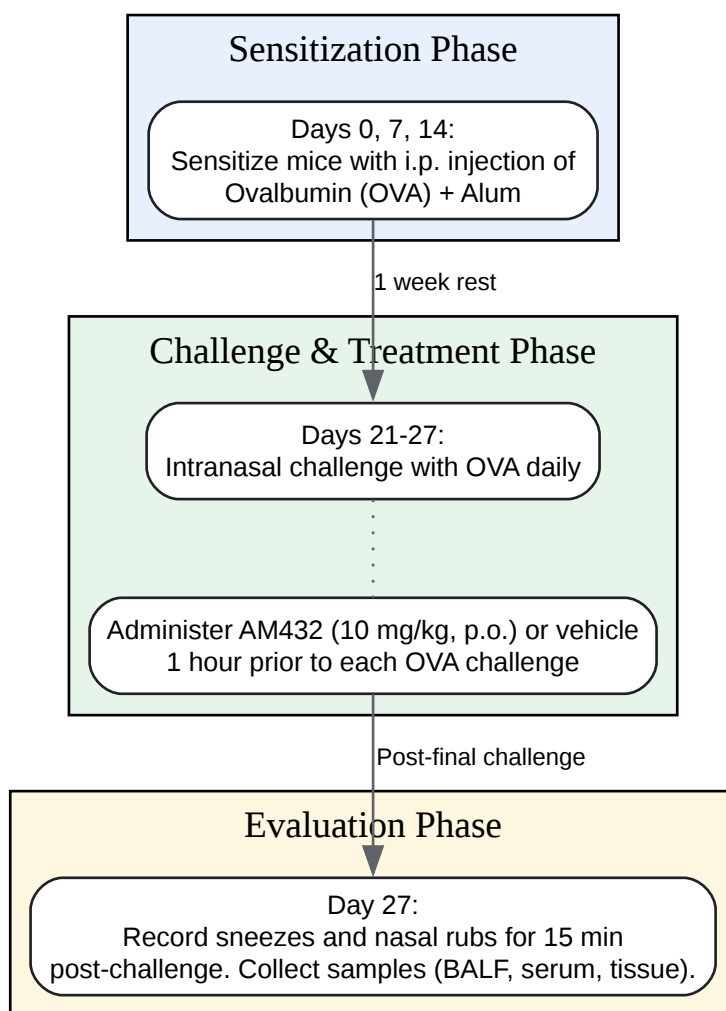
Model	Treatment	Effect
Ovalbumin-Induced Allergic Rhinitis	10 mg/kg, p.o.	Significantly reduced sneezes and nasal rubs
Cigarette Smoke-Induced Airway Inflammation	50 mg/kg, p.o.	Significantly reduced influx of neutrophils, lymphocytes, and macrophages
Data sourced from BioWorld (2011)[1]		

Experimental Protocols

The following are detailed, representative protocols for the administration and evaluation of **AM432 sodium** in preclinical models based on standard methodologies.

Protocol 1: Ovalbumin-Induced Allergic Rhinitis in Mice

This model is used to assess the efficacy of AM432 in an allergic inflammation setting.



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References

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 2. Characterisation of a mouse model of cigarette smoke extract-induced lung inflammation | ToxStrategies [toxstrategies.com]
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